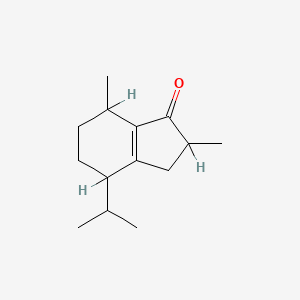
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one is a chemical compound with the molecular formula C15H24. It is a derivative of naphthalene and is known for its unique structure and properties.
Vorbereitungsmethoden
The synthesis of 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring higher yields and purity of the final product .
Analyse Chemischer Reaktionen
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to yield fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with H2/Pd-C will produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its structure .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one can be compared with similar compounds such as:
1-Isopropyl-4,7-dimethyl-1,2,3,4,5,6-hexahydronaphthalene: This compound has a similar structure but differs in the position of the isopropyl and methyl groups.
Naphthalene derivatives: Other naphthalene derivatives may have different substituents, leading to variations in their chemical and physical properties.
Eigenschaften
CAS-Nummer |
94291-46-0 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2,7-dimethyl-4-propan-2-yl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C14H22O/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(13)15/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
LLSSPTISLIDNTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2=C1C(=O)C(C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
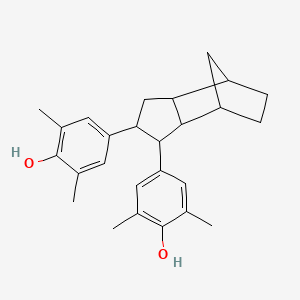
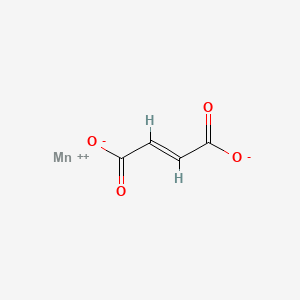


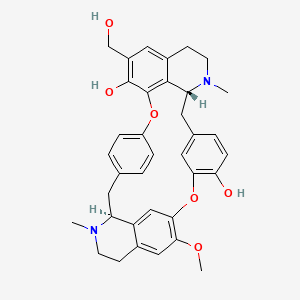
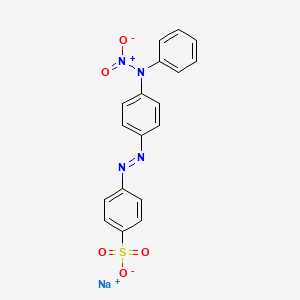

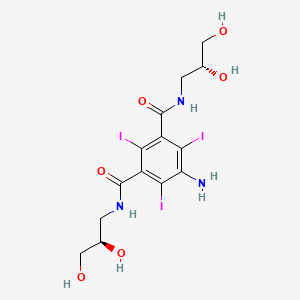
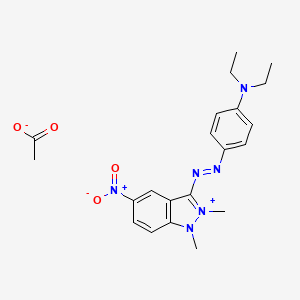

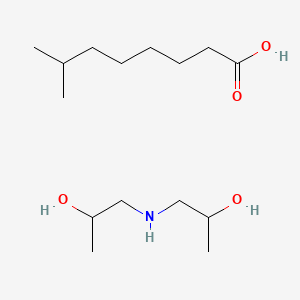
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
